molecular formula C15H10F3NS B2613835 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile CAS No. 1803598-80-2

4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile

Cat. No.: B2613835
CAS No.: 1803598-80-2
M. Wt: 293.31
InChI Key: REKVPMRVPUCRKS-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a benzylsulfanyl group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile typically involves the introduction of the benzylsulfanyl and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the nucleophilic substitution reaction of 4-chloro-3-(trifluoromethyl)benzonitrile with benzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, the use of greener solvents and catalysts is often explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in proteins. The benzylsulfanyl group can participate in redox reactions, potentially affecting cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzonitrile: Lacks the benzylsulfanyl group, making it less versatile in redox chemistry.

    4-(Trifluoromethylsulfonyl)benzonitrile: Contains a sulfonyl group instead of a sulfanyl group, leading to different reactivity and applications.

    4-(Benzylsulfanyl)benzonitrile: Lacks the trifluoromethyl group, resulting in different lipophilicity and metabolic stability.

Uniqueness

4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile is unique due to the combination of the benzylsulfanyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity

Properties

IUPAC Name

4-benzylsulfanyl-3-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NS/c16-15(17,18)13-8-12(9-19)6-7-14(13)20-10-11-4-2-1-3-5-11/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKVPMRVPUCRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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